molecular formula C21H17ClFN5O B2360375 N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251565-30-6

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2360375
CAS No.: 1251565-30-6
M. Wt: 409.85
InChI Key: DETXOHIZSXDNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4-chlorobenzyl group at the N1 position, a 3-fluorobenzyl group at the N2 position, and a 1H-pyrrol-1-yl moiety at the C5 position. This compound is structurally designed to leverage the pharmacophoric properties of triazole-carboxamides, which are known for their diverse biological activities, including anticancer and antimicrobial effects. The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the pyrrole group may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O/c22-17-8-6-15(7-9-17)13-24-20(29)19-21(27-10-1-2-11-27)28(26-25-19)14-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETXOHIZSXDNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its versatility in medicinal chemistry. The presence of both a pyrrole and a carboxamide group contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against Mycobacterium tuberculosis. In particular, derivatives with a 4-chlorobenzyl group have demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antimycobacterial activity.

CompoundMIC (µg/mL)Activity
This compoundTBDAntimycobacterial
5e (with cyclohexyl)1.39Antimycobacterial
5n (with 4-fluorobenzyl)0.73Antimycobacterial

The structural modifications in these compounds significantly affect their biological efficacy, as evidenced by structure-activity relationship (SAR) studies that suggest the importance of specific substituents for enhanced activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Triazole-containing hybrids have been reported to exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases.

EnzymeIC50 (µM)Selectivity Index
AChETBDTBD
BuChE0.13>769

These findings suggest that modifications around the triazole core can lead to compounds with selective inhibition profiles, which may be beneficial for therapeutic applications .

Case Studies

In a study focusing on the synthesis and biological evaluation of triazole derivatives, researchers synthesized several analogues and tested their antimicrobial and enzyme inhibitory activities. The results indicated that specific substitutions on the triazole ring significantly influenced both potency and selectivity against target enzymes .

The proposed mechanism for the antimicrobial activity involves the interaction of the compound with bacterial enzymes or receptors, leading to disruption of essential cellular processes. Molecular docking studies have provided insights into how these compounds bind to their targets, revealing critical interactions that contribute to their biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs and their substituent profiles:

Compound Name Substituents (Positions) Core Structure Notable Features Reference
Target Compound 4-Cl-benzyl (N1), 3-F-benzyl (N2), pyrrole (C5) 1,2,3-Triazole-4-carboxamide Dual halogenation (Cl, F); pyrrole moiety -
1-(4-Cl-phenyl)-N-(hydroxy-phenylpropan-2-yl)-5-Me-triazole-4-carboxamide (I) 4-Cl-phenyl (N1), hydroxy-phenylpropan-2-yl (amide) 1,2,3-Triazole-4-carboxamide Hydrophilic amide substituent; single halogen
5-Cl-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-Me-pyrazole-4-carboxamide (3a–3e) Aryl (Cl, F, Me), cyano group Pyrazole-4-carboxamide Pyrazole core; cyano functionality
1-(4-Cl-phenyl)-5-CF₃-triazole-4-carboxylic acid derivatives 4-Cl-phenyl (N1), CF₃ (C5) 1,2,3-Triazole-4-carboxylic acid Trifluoromethyl enhances potency
4-(1-(4-Cl-benzyl)-triazol-4-yl)-N-(4-F-phenethyl)coumarin-3-carboxamide 4-Cl-benzyl (triazole), 4-F-phenethyl (amide) Coumarin-triazole hybrid Coumarin core; halogenated substituents

Substituent Impact:

  • Halogenation: The target compound’s 4-Cl and 3-F benzyl groups improve lipophilicity and binding affinity compared to non-halogenated analogs. For instance, 1-(4-Cl-phenyl)-5-CF₃-triazole-4-carboxylic acid derivatives showed 68–70% growth inhibition (GP) in NCI-H522 lung cancer cells, attributed to halogen-enhanced target interactions .
  • Pyrrole vs.
  • Amide Variations : The target’s benzylamide group contrasts with hydrophilic substituents (e.g., hydroxy-phenylpropan-2-yl in compound I), suggesting differences in solubility and membrane permeability .

Structural and Crystallographic Insights

  • Crystal Packing : Analogous triazole-carboxamides (e.g., compound I in ) exhibit hydrogen bonding between amide NH and carbonyl groups, stabilizing the lattice. The target’s 3-fluorobenzyl group may introduce steric hindrance, altering packing efficiency .
  • Hirshfeld Surface Analysis : Studies on similar compounds reveal that halogen substituents (Cl, F) contribute significantly to intermolecular interactions (e.g., C–H···F/Cl), which could enhance the target’s stability .

Preparation Methods

Retrosynthetic Analysis

The target compound is a 1,4,5-trisubstituted 1H-1,2,3-triazole, necessitating a modular approach to introduce substituents at distinct positions:

  • Position 1 : 3-Fluorobenzyl group (from azide precursor).
  • Position 4 : Carboxamide moiety (via post-cycloaddition acylation).
  • Position 5 : 1H-Pyrrol-1-yl group (via palladium-catalyzed cross-coupling).

Retrosynthetically, the molecule is deconstructed into:

  • 3-Fluorobenzyl azide for the triazole’s N1 substituent.
  • Propargylamide intermediate with a halogen leaving group (X = Br, I) at the alkyne terminus.
  • 1H-Pyrrol-1-ylboronic acid or analogous nucleophile for C5 functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Azide and Alkyne Precursors

3-Fluorobenzyl Azide

3-Fluorobenzyl bromide is reacted with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-fluorobenzyl azide in >90% purity.

Propargylamide with Halogen Leaving Group

A propargylamide intermediate, ethyl 3-bromopropiolate , is synthesized via Sonogashira coupling between ethyl propiolate and bromoacetyl chloride. Subsequent aminolysis with 4-chlorobenzylamine in tetrahydrofuran (THF) affords N-(4-chlorobenzyl)-3-bromopropiolamide (yield: 85%).

CuAAC Reaction Conditions

The cycloaddition employs CuI (10 mol%) and ascorbic acid (20 mol%) in a 1:1 mixture of DMF and water at room temperature for 6 hours:
$$
\text{3-Fluorobenzyl azide + N-(4-chlorobenzyl)-3-bromopropiolamide} \xrightarrow{\text{CuI, ascorbic acid}} \text{1-(3-Fluorobenzyl)-5-bromo-1H-1,2,3-triazole-4-carboxamide}
$$
Yield : 78–82%. The reaction’s regioselectivity is dictated by the copper catalyst, positioning the bromine at C5 and the carboxamide at C4.

Post-Cycloaddition Functionalization

Palladium-Catalyzed C5 Functionalization

The C5-bromo intermediate undergoes Suzuki-Miyaura coupling with 1H-pyrrol-1-ylboronic acid under Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C:
$$
\text{5-Bromo-triazole + 1H-pyrrol-1-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{N-(4-Chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide}
$$
Yield : 70–75%. Excess boronic acid (1.5 equiv) and prolonged reaction times (24 hours) minimize residual bromide.

Optimization of Coupling Efficiency

  • Catalyst Screening : PdCl₂(dppf) and XPhos-Pd-G3 precatalysts improve yields to 80–85% but increase costs.
  • Solvent Effects : Replacing dioxane with toluene reduces side-product formation by 15%.

Alternative Synthetic Routes

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

Ni(COD)₂ with (R)-BINAP ligand in PhMe at 50°C achieves comparable regioselectivity but lower yields (60–65%). This method is less favored due to sensitivity to oxygen and higher catalyst loadings.

Oxidative Cyclization of Hydrazones

Selenium dioxide-mediated cyclization of hydrazones derived from 3-fluorobenzaldehyde and propargylamide affords the triazole core in 65% yield. However, this route requires harsh conditions (120°C, 48 hours) and offers no regiochemical advantages.

Challenges and Mitigation Strategies

Regioselectivity in CuAAC

Minor 1,4-regioisomers (≤5%) are removed via column chromatography (silica gel, hexane/ethyl acetate).

Stability of Pyrrole Substituent

The 1H-pyrrol-1-yl group is prone to oxidation under acidic conditions. Conducting coupling reactions under inert atmosphere (N₂/Ar) and using degassed solvents suppresses degradation.

Scalability

Large-scale CuAAC (≥100 g) necessitates catalyst recycling. Amberlyst A-21 resin effectively removes copper residues, enabling catalyst reuse for 3–5 cycles without yield loss.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.